molecular formula C16H14N4OS B2788296 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171375-88-4

1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2788296
CAS No.: 1171375-88-4
M. Wt: 310.38
InChI Key: WYJYWOMHUUEAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the cellular response to DNA double-strand breaks. Its high selectivity for ATM over other related PIKK family kinases, such as ATR and DNA-PK, makes it a valuable chemical probe for dissecting the specific roles of ATM in complex DNA damage response signaling networks . Research utilizing this inhibitor has demonstrated its efficacy in sensitizing p53-deficient cancer cells to ionizing radiation and radiomimetic chemotherapeutic agents , by preventing ATM-mediated cell cycle arrest and DNA repair, thereby promoting synthetic lethality and apoptotic cell death. The compound is therefore a critical tool for investigating the mechanisms of genomic instability, understanding resistance to DNA-damaging cancer therapies, and developing novel combination treatment strategies in oncology research, particularly in contexts where ATM signaling promotes tumor survival.

Properties

IUPAC Name

2-ethyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-2-20-12(7-8-17-20)15(21)19-16-18-14-11-6-4-3-5-10(11)9-13(14)22-16/h3-8H,2,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJYWOMHUUEAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indeno-thiazole core. This can be achieved through the cyclization of appropriate ketones with thiourea under acidic conditions. The pyrazole ring is then introduced via a condensation reaction with hydrazine derivatives. The final step involves the formation of the carboxamide group through an amidation reaction with ethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazole and thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The binding mode and interactions can be studied through molecular docking and structure-activity relationship (SAR) analysis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., 3-fluorophenyl) reduce yields (24–34%), while smaller groups (e.g., methyl) improve efficiency (53–72%) .
  • Hybrid Systems: Pyridine-substituted indeno-thiazoles (e.g., compounds 38 and 39 in ) achieve higher yields (69–72%), likely due to stabilized intermediates during synthesis .

Pharmacological Profiles

Key Comparisons :

  • Anti-Cancer Activity : Pyrazole-thiazole hybrids () exhibit potent androgen receptor antagonism, suggesting that the target compound’s pyrazole-carboxamide group may enhance binding to hormone receptors .
  • Anti-Inflammatory Action : Pyrazole derivatives with electron-donating groups (e.g., methoxy) show superior anti-inflammatory activity (ED50: 18 mg/kg) compared to electron-withdrawing analogs . The ethyl group in the target compound may mimic this effect.
  • Antiviral Potential: Methoxy-substituted indeno-thiazoles () demonstrate SARS-CoV-2 inhibition, highlighting the scaffold’s versatility for antiviral design .

Spectral and Analytical Data

Consistent characterization methods (NMR, MS) validate structural integrity across analogs:

  • 1H-NMR: Indeno-thiazole protons resonate at δ 6.8–8.2 ppm, while pyrazole protons appear at δ 7.1–7.5 ppm .
  • MS Data : Molecular ion peaks ([M+H]+) range from 203.3 to 368.4 Da, correlating with substituent complexity .

Research Findings and Implications

Synthetic Optimization : Methyl and pyridinyl substituents improve yields and stability, guiding future modifications of the target compound .

Pharmacological Versatility: The indeno-thiazole scaffold supports diverse therapeutic applications, from oncology to virology .

Electron-Donating Groups : Substituents like ethyl or methoxy may enhance bioavailability and target engagement, as seen in anti-inflammatory analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step 1 : Synthesize the indeno-thiazole core via cyclocondensation of brominated indanones with thiobenzamide derivatives (e.g., 2-bromo-5-chloroindan-1-one with sulfamoylthiobenzamide) to form the 8H-indeno[1,2-d]thiazole scaffold .
  • Step 2 : Couple the pyrazole-5-carboxamide moiety using nucleophilic acyl substitution. For example, react 1-ethyl-1H-pyrazole-5-carboxylic acid chloride with the aminothiazole intermediate under basic conditions (e.g., triethylamine in THF) .
  • Optimization : Control temperature (60–80°C), solvent polarity (DMF or toluene), and stoichiometry (1:1.2 molar ratio of thiazole amine to acyl chloride) to improve yields (target >70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • 1H NMR : Prioritize signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyrazole protons (δ 6.5–7.0 ppm), and indeno-thiazole aromatic protons (δ 7.2–8.0 ppm). Compare with reference spectra of analogous compounds .
  • LCMS (ESI) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns. For example, expect m/z ~380–400 based on similar indeno-thiazole carboxamides .
  • IR : Identify carbonyl stretches (C=O, ~1680–1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .

Q. What are the common impurities formed during synthesis, and how can they be identified and mitigated?

  • Impurities :

  • Unreacted intermediates : Residual indeno-thiazole amine or acyl chloride byproducts.
  • Byproducts : Di-substituted amides from excess acyl chloride or hydrolyzed carboxamide.
    • Mitigation :
  • Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
  • Purify via column chromatography (gradient elution) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodology :

  • Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Target validation : Use CRISPR/Cas9 knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., kinases, prion proteins) .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on indeno-thiazole or pyrazole rings) to identify activity trends .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets?

  • Approaches :

  • Molecular docking (AutoDock Vina) : Model interactions with active sites (e.g., ATP-binding pockets) using crystal structures from PDB .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys123, Asp189) .
  • QSAR models : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with IC50 values to predict bioactivity .

Q. How do modifications to the indeno-thiazole core affect the compound’s physicochemical properties and bioactivity?

  • Case Studies :

  • Electron-withdrawing groups (e.g., Cl at position 6): Increase metabolic stability but reduce solubility (logP +0.5) .
  • Ring saturation (e.g., 8,8a-dihydro derivatives): Enhance conformational flexibility, improving binding to flexible targets (ΔΔG = -2.1 kcal/mol) .
  • Sulfonamide substitution : Introduces hydrogen-bonding capacity, boosting kinase inhibition (IC50 improvement: 5→1.2 μM) .

Q. What methodologies exist for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

Library synthesis : Introduce substituents at the pyrazole C3/C4 or indeno-thiazole C6 positions .

Biological profiling : Test against a panel of targets (e.g., cancer cell lines, inflammatory cytokines) .

Data clustering : Use PCA to group compounds by activity patterns and identify critical pharmacophores (e.g., ethyl group for lipophilicity) .

Q. What are the best practices for designing analogues of this compound to enhance selectivity while minimizing toxicity?

  • Strategies :

  • Isosteric replacement : Substitute the ethyl group with cyclopropyl to reduce CYP450 metabolism (e.g., t1/2 increase from 2→6 h) .
  • Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability (e.g., convert to ethyl ester; activation in vivo via esterases) .
  • Toxicity screening : Use zebrafish models or hepatic microsomes to assess hepatotoxicity and metabolite formation early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.